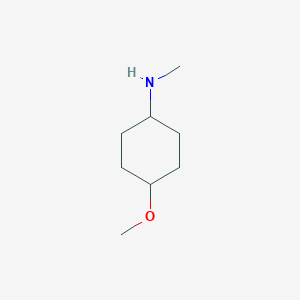

(4-Methoxy-cyclohexyl)-methyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-7-3-5-8(10-2)6-4-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSNXOOCDOHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxy Cyclohexyl Methyl Amine and Its Analogs

Stereoselective Synthesis Strategies

The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. Therefore, the ability to control the stereochemistry during the synthesis of (4-Methoxy-cyclohexyl)-methyl-amine is of paramount importance. This section explores methods to control the stereochemistry of the cyclohexyl ring and to induce asymmetry during the formation of the amine group.

Control of Cyclohexyl Stereochemistry (e.g., trans-disubstitution)

The relative orientation of substituents on the cyclohexane (B81311) ring significantly influences the molecule's conformation and its interaction with biological targets. The trans-disubstituted isomer of (4-Methoxy-cyclohexyl)-methyl-amine is often the desired diastereomer. Achieving high diastereoselectivity for the trans product is a key challenge.

One successful approach involves the use of transaminase enzymes. nih.govresearchgate.net These biocatalysts can selectively deaminate the cis-diastereomer from a cis/trans mixture, allowing for the isolation of the highly pure trans-amine. nih.govresearchgate.net This process can be implemented in a continuous-flow setup using immobilized enzymes, leading to excellent diastereomeric excess (de > 99%). nih.gov The efficiency of this method is further enhanced by a dynamic isomerization process via a ketone intermediate, which can increase the yield of the desired trans-isomer beyond its initial proportion in the starting mixture. nih.govresearchgate.net

Another strategy involves a Schmidt reaction on trans-4-methyl cyclohexane formic acid, which proceeds with retention of stereochemistry to yield the corresponding trans-amine. google.com This method provides a direct route to the trans isomer from a readily available starting material. Additionally, processes for separating cis and trans isomers of similar cyclohexylamines have been developed, often involving acidification to form salts, followed by separation and neutralization, allowing for the recycling of the undesired isomer. google.com

Asymmetric Induction in Amination and Reduction Reactions

Achieving enantioselective synthesis of chiral amines is a major goal in modern organic chemistry. yale.edu For cyclohexylamine (B46788) derivatives, this involves the asymmetric installation of the amine group.

Reductive amination, a cornerstone of amine synthesis, can be rendered asymmetric through the use of chiral catalysts or reagents. nih.gov While direct asymmetric reductive amination of 4-methoxycyclohexanone (B142444) with methylamine (B109427) presents a direct route, controlling the enantioselectivity can be challenging. rsc.org The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a versatile and widely adopted method for the asymmetric synthesis of a vast array of chiral amines. yale.edu This reagent can be employed to prepare chiral sulfinimines from ketones, which are then diastereoselectively reduced and hydrolyzed to yield the enantiomerically enriched amine. yale.edu

Biocatalysis offers a powerful alternative for asymmetric amination. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes capable of catalyzing the asymmetric reduction of imines or the direct reductive amination of ketones with high enantioselectivity. rsc.orgresearchgate.net For instance, certain IREDs can catalyze the reductive amination of ketones with small amines like methylamine, achieving significant enantiomeric excess (e.e.). rsc.org The mechanism of some RedAms involves the sequential binding of NADPH, the ketone, and the amine to form a quaternary complex within the enzyme's active site, leading to a highly controlled reduction. rsc.org

Key Synthetic Routes and Transformations

Reductive Amination of 4-Methoxycyclohexanone Derivatives

Reductive amination is a widely utilized and fundamental reaction for C-N bond formation due to its operational simplicity and the broad availability of starting materials. nih.gov This method involves the reaction of a ketone, in this case, 4-methoxycyclohexanone, with an amine, such as methylamine, in the presence of a reducing agent to form the target amine.

The reaction typically proceeds through the in-situ formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to the final amine. mdpi.com A variety of reducing agents can be employed, with hydrogen gas in the presence of a metal catalyst being a "green" and efficient option. mdpi.com Cobalt-based catalysts, for example, have shown effectiveness in the reductive amination of substituted benzaldehydes, a related transformation. mdpi.com

The stereochemical outcome of the reductive amination of substituted cyclohexanones is a critical consideration. The reduction of the imine intermediate can lead to a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of reducing agent, catalyst, and reaction conditions. As discussed previously, biocatalytic reductive amination using enzymes like reductive aminases offers a promising approach to achieve high stereoselectivity. rsc.orgresearchgate.net

| Starting Material | Reagents | Product | Key Features | Reference |

| 4-Methoxycyclohexanone | Methylamine, Reducing Agent (e.g., H₂, NaBH(OAc)₃) | (4-Methoxy-cyclohexyl)-methyl-amine | Direct, versatile method. Stereoselectivity can be an issue. | nih.govresearchgate.net |

| 4-Methoxycyclohexanone | Methylamine, Reductive Aminase (RedAm) | Enantiomerically enriched (4-Methoxy-cyclohexyl)-methyl-amine | High stereoselectivity, environmentally friendly. | rsc.orgresearchgate.net |

| 4-Methylthiophenyl-2-propanone | Amine, NaCNBH₄ | 4-Methylthioamphetamine | Example of reductive amination in a related system, highlighting potential by-products. | nih.gov |

Palladium-Catalyzed C-N Cross-Coupling Reactions for Amine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. nih.govresearchgate.net This methodology allows for the coupling of an amine with a halide or pseudohalide, typically an aryl or vinyl halide. While less common for the direct synthesis of cyclohexylamines, the principles can be applied to the synthesis of precursors or analogs.

The development of new, highly active and stable palladium catalysts and ligands has significantly expanded the scope and utility of this reaction. nih.govorganic-chemistry.orgberkeley.edu For instance, the development of the KPhos ligand has enabled the challenging amination of aryl halides with aqueous ammonia (B1221849), a more convenient and less expensive ammonia source. nih.govorganic-chemistry.orgberkeley.edu This highlights the ongoing efforts to make these powerful reactions more sustainable and practical. nih.gov

For the synthesis of (4-Methoxy-cyclohexyl)-methyl-amine, a hypothetical palladium-catalyzed approach could involve the coupling of methylamine with a suitable 4-methoxycyclohexyl halide or triflate. However, the application of this method to sp³-hybridized carbons can be more challenging than with sp²-hybridized carbons and may require specialized catalytic systems.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Features | Reference |

| Aryl Halide | Aqueous Ammonia | Pd / KPhos | Primary Arylamine | Utilizes a convenient ammonia source, suppresses side reactions. | nih.govorganic-chemistry.orgberkeley.edu |

| Aryl Halide | Aliphatic Amine | Pd / Ligand | N-Alkyl Arylamine | Broadly applicable for synthesizing a wide range of amines. | nih.gov |

Multicomponent Reactions Incorporating Cyclohexyl and Methoxy (B1213986) Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govmdpi.comnih.gov

While a specific MCR for the direct synthesis of (4-Methoxy-cyclohexyl)-methyl-amine is not prominently described, the principles of MCRs can be applied to construct related and more complex structures. For example, the Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamidocarboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.comthieme-connect.de One could envision a strategy where a cyclohexyl-containing component (e.g., a cyclohexyl isocyanide or a cyclohexyl aldehyde) is incorporated.

The development of novel MCRs is an active area of research, and their application in generating libraries of structurally diverse compounds for drug discovery is of great interest. nih.govnih.gov The potential to incorporate both the cyclohexyl and methoxy functionalities in a one-pot process makes MCRs an attractive, albeit challenging, avenue for the synthesis of (4-Methoxy-cyclohexyl)-methyl-amine and its analogs.

| Reaction Type | Typical Components | Product Scaffold | Advantages | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High convergence, diversity-oriented. | youtube.comthieme-connect.de | | Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Access to heterocyclic structures. | nih.gov | | Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Atom-economical, convergent. | youtube.com |

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions represent a fundamental and widely employed strategy for the synthesis of secondary amines like (4-methoxy-cyclohexyl)-methyl-amine. These pathways typically involve the reaction of a primary amine with an alkyl halide or a related electrophile.

A common approach involves the direct mono-N-alkylation of a primary amine, such as 4-methoxycyclohexylamine, with a methylating agent like methyl iodide or dimethyl sulfate. To control the reaction and prevent over-alkylation to the tertiary amine and quaternary ammonium (B1175870) salt, specific reaction conditions are necessary. The use of a suitable base, such as potassium carbonate, and careful control of stoichiometry are crucial for maximizing the yield of the desired secondary amine. orgsyn.org A study by Kurosawa, Kan, and Fukuyama detailed a method for preparing secondary amines from primary amines via 2-nitrobenzenesulfonamides, which offers a reliable route to mono-alkylated products. orgsyn.org

Another effective method is the Gabriel synthesis, which, while primarily used for primary amines, can be adapted for secondary amine synthesis. This involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis. libretexts.org For the synthesis of (4-methoxy-cyclohexyl)-methyl-amine, this would entail reacting potassium phthalimide with a suitable 4-methoxy-cyclohexyl electrophile, followed by methylation and subsequent hydrolysis.

Reductive amination of an appropriate ketone or aldehyde with a primary amine is another powerful nucleophilic substitution-based method. libretexts.org For instance, the reaction of 4-methoxycyclohexanone with methylamine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can yield (4-methoxy-cyclohexyl)-methyl-amine. libretexts.org This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine. libretexts.org

The choice of solvent, temperature, and base can significantly influence the outcome of these reactions. For instance, cesium carbonate has been shown to be an effective base for promoting the chemoselective mono-N-alkylation of primary benzylamines and anilines with various alkyl halides in the absence of a catalyst. researchgate.net This highlights the importance of optimizing reaction parameters to achieve high yields and selectivity.

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes for (4-methoxy-cyclohexyl)-methyl-amine and its analogs is driven by the need for more efficient, selective, and sustainable processes.

Catalytic Hydrogenation Approaches (e.g., Supported Ruthenium Catalysis)

Catalytic hydrogenation is a cornerstone of modern synthetic chemistry, offering an atom-economical and environmentally benign method for the reduction of various functional groups. In the context of synthesizing (4-methoxy-cyclohexyl)-methyl-amine, catalytic hydrogenation can be applied to the reduction of amides or imines.

Ruthenium-based catalysts have emerged as particularly effective for the hydrogenation of amides to amines. For instance, a system generated in situ from [Ru(acac)₃], 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), and Yb(OTf)₃ has been shown to hydrogenate a broad range of secondary and tertiary amides to their corresponding amines under mild conditions. nih.govrsc.org This method's feasibility for scale-up has been demonstrated, indicating its potential for industrial applications. nih.govrsc.org The synthesis of (4-methoxy-cyclohexyl)-methyl-amine could be envisioned through the hydrogenation of the corresponding N-methyl-4-methoxycyclohexanecarboxamide using such a catalytic system.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by ruthenium complexes, provides an efficient route for the N-alkylation of amines with alcohols. acs.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by the reduction of the imine to the secondary amine. This approach avoids the use of stoichiometric activating agents and generates water as the only byproduct.

| Catalyst System | Substrate | Product | Conditions | Yield |

| [Ru(acac)₃]/Triphos/Yb(OTf)₃ | Benzanilide | N-Benzylaniline | 5 bar H₂, 150 °C, 15 h | Quantitative |

| RuCl₂(PPh₃)₂(diamine) | Ketones | Alcohols | H₂ | High |

This table presents examples of ruthenium-catalyzed hydrogenation reactions relevant to amine synthesis.

Deaminative Coupling Reactions for Secondary Amine Synthesis

Deaminative coupling reactions have recently been recognized as a powerful strategy for the synthesis of secondary amines, offering high chemoselectivity and generating ammonia as the sole byproduct. nih.govacs.orgmarquette.edu This method involves the coupling of two primary amines, catalyzed by a transition metal complex.

A catalytic system generated in situ from a tetranuclear Ru–H complex and a catechol ligand has proven to be highly effective for the direct deaminative coupling of two different primary amines to afford unsymmetrical secondary amines. nih.govacs.orgmarquette.eduorganic-chemistry.org This approach is operationally simple, tolerates various organic functional groups, and avoids the use of reactive reagents and the formation of wasteful byproducts. nih.govacs.orgmarquette.edu The synthesis of (4-methoxy-cyclohexyl)-methyl-amine could potentially be achieved by the deaminative coupling of 4-methoxycyclohexylamine and methylamine using this ruthenium-based catalytic system.

Mechanistic studies, including kinetic and isotope effect experiments, have provided insights into the reaction pathway, which is believed to proceed through an imine intermediate. organic-chemistry.org The C–N bond cleavage has been identified as a key step in the catalytic cycle. marquette.edu

| Catalyst System | Reactant 1 | Reactant 2 | Product | Byproduct |

| Ru-H complex/catechol ligand | Primary Amine | Primary Amine | Secondary Amine | Ammonia |

| Ru-H complex/catechol ligand | Aniline | Primary Amine | Aryl-substituted Secondary Amine | Ammonia |

This table illustrates the versatility of ruthenium-catalyzed deaminative coupling for the synthesis of various secondary amines.

Enzyme-Mediated Synthesis of Functionalized Amines

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net

A variety of enzymes, including hydrolases, amine oxidases, transaminases, amine dehydrogenases, and imine reductases, are available for the synthesis of amines. researchgate.net For the synthesis of (4-methoxy-cyclohexyl)-methyl-amine, a transaminase could be employed to catalyze the asymmetric amination of 4-methoxycyclohexanone using methylamine as the amine donor. Amine dehydrogenases also present a promising route for the preparation of chiral amines from ketones. researchgate.net

Recent research has explored the use of D-amino acid oxidase from porcine kidney (pkDAO) for the synthesis of imines through the oxidation of primary amines. mdpi.com While imines can be unstable in aqueous solutions, this enzymatic method demonstrates the feasibility of their production under mild conditions. mdpi.com The resulting imine could then be reduced to the desired secondary amine.

The development of engineered enzymes with enhanced stability and broader substrate scope continues to expand the utility of biocatalysis in amine synthesis.

Green Chemistry Principles in Amination Reactions

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. rsc.org The 12 principles of green chemistry provide a framework for designing chemical reactions and processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. epa.gov

In the context of amination reactions, several strategies align with green chemistry principles:

Atom Economy: Catalytic methods such as hydrogen borrowing and deaminative coupling exhibit high atom economy, as most of the atoms from the reactants are incorporated into the final product, with water or ammonia being the only byproducts. rsc.org

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of amines is a key aspect of green chemistry. rsc.org

Safer Solvents and Reagents: The use of greener solvents, such as water or ethanol, and the avoidance of toxic reagents are critical considerations. ucl.ac.uk

Catalysis: The use of catalysts, particularly those that are recyclable and can operate under mild conditions, is preferred over stoichiometric reagents. epa.gov

The CHEM21 green metrics toolkit provides a practical tool for evaluating the "greenness" of a chemical process by considering factors such as waste, atom economy, and energy consumption. rsc.org By applying these principles and tools, chemists can develop more sustainable and efficient synthetic routes for (4-methoxy-cyclohexyl)-methyl-amine and other valuable chemical compounds.

Mechanistic Investigations of Reactions Involving 4 Methoxy Cyclohexyl Methyl Amine

Nucleophilic Reactivity of the Secondary Amine Moiety

The nitrogen atom in (4-Methoxy-cyclohexyl)-methyl-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. chemguide.co.uk This inherent nucleophilicity drives a variety of important chemical transformations, including alkylation, acylation, condensation, and addition reactions.

Mechanisms of Amine Alkylation and Acylation

Alkylation: The reaction of (4-Methoxy-cyclohexyl)-methyl-amine with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. This initial reaction results in the formation of a tertiary ammonium (B1175870) salt. In the presence of a base, which can be another molecule of the starting amine, this salt is deprotonated to yield the neutral tertiary amine.

A common challenge in the alkylation of secondary amines is the potential for overalkylation. masterorganicchemistry.comlibretexts.org The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.com However, the steric hindrance imposed by the bulky 4-methoxycyclohexyl group can mitigate the rate of this second alkylation, allowing for a degree of selectivity in forming the tertiary amine. masterorganicchemistry.com The reaction is generally carried out under mild conditions, and the choice of solvent can influence the reaction rate. wikipedia.org

Acylation: (4-Methoxy-cyclohexyl)-methyl-amine readily reacts with acyl chlorides and acid anhydrides to form amides. chemguide.co.uk This reaction is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride or carboxylate leaving group to yield the corresponding N-acylated product, an N,N-disubstituted amide. These reactions are typically fast and can be carried out at room temperature. chemguide.co.uk Unlike alkylation, over-acylation is not a significant issue because the resulting amide is substantially less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reactant | Reaction Type | General Mechanism | Key Intermediates | Typical Product |

|---|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Alkylation (SN2) | Nucleophilic attack of the amine on the alkyl halide. | Tertiary ammonium salt | Tertiary amine |

| Acyl Chloride (e.g., CH₃COCl) | Acylation | Nucleophilic addition to the carbonyl group, followed by elimination of the leaving group. | Tetrahedral intermediate | N,N-disubstituted amide |

| Acid Anhydride (e.g., (CH₃CO)₂O) | Acylation | Nucleophilic addition to a carbonyl group, followed by elimination of a carboxylate. | Tetrahedral intermediate | N,N-disubstituted amide |

Pathways of Condensation and Addition Reactions

The formation of enamines from secondary amines and carbonyl compounds is a cornerstone of the Stork enamine synthesis, which allows for the alkylation or acylation of the α-carbon of the original carbonyl compound. youtube.com The resulting enamine can act as a nucleophile in its own right, reacting with electrophiles such as alkyl halides or α,β-unsaturated carbonyl compounds in a Michael addition. youtube.comlatech.edu

Cyclohexane (B81311) Ring Transformations

The cyclohexane ring of (4-Methoxy-cyclohexyl)-methyl-amine is not merely a passive scaffold but can actively participate in and influence the course of chemical reactions.

Rearrangement Reactions Affecting the Cyclohexyl Scaffold

While less common for simple cyclohexylamines under standard conditions, rearrangement reactions of the cyclohexane ring can be induced under specific circumstances, such as in the presence of strong acids or under radical conditions. nih.govwiley-vch.de One notable type of rearrangement is the Beckmann rearrangement, which involves the conversion of an oxime to an N-substituted amide under acidic conditions. wiley-vch.demasterorganicchemistry.com While this is not a direct reaction of the amine, a related ketone precursor could undergo this transformation.

Another relevant transformation is the Curtius rearrangement, which converts an acyl azide (B81097) into an isocyanate. byjus.com A synthetic route to trans-4-methylcyclohexylamine utilizes a similar rearrangement of trans-4-methylcyclohexanecarboxylic acid with sodium azide. google.com This suggests that derivatives of the (4-Methoxy-cyclohexyl) scaffold could undergo analogous rearrangements.

Under radical conditions, substituted cyclohexyl radicals can rearrange to cyclopentylmethyl radicals. nih.gov This type of ring contraction is influenced by the presence and position of stabilizing substituents on the cyclohexane ring.

Ring Conformation Influence on Reaction Energetics

The cyclohexane ring in (4-Methoxy-cyclohexyl)-methyl-amine predominantly exists in a chair conformation to minimize steric and torsional strain. The substituents—the methoxy (B1213986) group and the methylamino group—can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers, and their respective conformations, will significantly impact the energetics of reactions involving the amine.

The trans isomer is expected to be more stable, with both the methoxy and methylamino groups in equatorial positions, minimizing steric interactions. In the cis isomer, one group would be forced into a more sterically hindered axial position. The energy barrier for ring flipping between the two chair conformations is a critical factor. Reactions that require the amine to be in a specific conformation (e.g., for optimal orbital overlap with an incoming electrophile) will have their activation energies influenced by the conformational equilibrium of the starting material. For instance, an SN2 reaction at a carbon on the ring would be highly dependent on the accessibility of the anti-periplanar position for the incoming nucleophile, which is dictated by the ring's conformation.

Role of the Methoxy Group in Reaction Pathways and Selectivity

The methoxy group at the 4-position of the cyclohexane ring exerts a notable influence on the reactivity of the amine moiety through both electronic and steric effects.

Being an electron-donating group through resonance, the methoxy group can increase the electron density on the cyclohexane ring, which in turn can have a modest activating effect on the nucleophilicity of the amine. This effect is transmitted through the sigma bonds of the cyclohexane framework.

More significantly, the methoxy group plays a crucial role in directing the stereoselectivity of reactions. In reactions involving the formation of a new stereocenter, the methoxy group can sterically hinder one face of the molecule, leading to a preference for attack from the less hindered face. nih.gov The stereochemical outcome of reactions can also be influenced by the ability of the methoxy group's oxygen atom to coordinate with reagents or stabilize intermediates. In certain intramolecular reactions, the methoxy group can act as a directing group, influencing the regioselectivity of the transformation. nih.gov For example, in the cyclization of alkyllithium reagents onto methoxy alkenes, the methoxy group has been shown to direct the stereochemical outcome of the reaction. nih.gov

| Effect | Mechanism | Impact on Reaction |

|---|---|---|

| Electronic | Inductive and resonance effects of the methoxy group. | Modulates the nucleophilicity of the secondary amine. |

| Steric | The size and conformational position of the methoxy group. | Influences the stereoselectivity of reactions by directing incoming reagents to the less hindered face. |

| Directing Group | Coordination of the methoxy oxygen with reagents or stabilization of intermediates. | Can control the regioselectivity and stereoselectivity of certain reactions, particularly intramolecular ones. |

Conformational Analysis of 4 Methoxy Cyclohexyl Methyl Amine

Experimental Conformational Studies

Experimental techniques provide invaluable data on the geometry and relative energies of different conformers of a molecule. For (4-Methoxy-cyclohexyl)-methyl-amine, a combination of spectroscopic methods can be employed to probe its conformational equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution. studysmarter.co.uk In the case of (4-Methoxy-cyclohexyl)-methyl-amine, the cyclohexane (B81311) ring can exist in two primary chair conformations that rapidly interconvert at room temperature. This process is known as ring inversion. For a trans isomer, this inversion would interchange the axial and equatorial positions of the methoxy (B1213986) and methyl-amine groups (diaxial to diequatorial). For a cis isomer, one group would be axial and the other equatorial, and ring inversion would swap their positions.

At low temperatures, this ring inversion can be slowed down sufficiently to observe the signals of the individual conformers. The relative intensities of the signals in the ¹H and ¹³C NMR spectra can be used to determine the equilibrium constant (K) and subsequently the Gibbs free energy difference (ΔG°) between the conformers. nih.gov The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position due to the avoidance of steric strain from 1,3-diaxial interactions. pressbooks.pub

For (4-Methoxy-cyclohexyl)-methyl-amine, the conformational equilibrium will be governed by the A-values of the methoxy and methyl-amine substituents.

Table 1: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| -OCH₃ | 0.6 |

| -NHCH₃ | ~1.0-1.5 (estimated) |

In the trans isomer, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer due to the minimization of 1,3-diaxial interactions. openstax.org For the cis isomer, the equilibrium will favor the conformer where the bulkier substituent (the methyl-amine group) occupies the equatorial position. libretexts.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. Different conformers of a molecule will have distinct vibrational spectra due to their different symmetries and bond orientations. For instance, C-H and C-N stretching and bending frequencies in the infrared and Raman spectra can be sensitive to the conformational state of the cyclohexane ring and the orientation of the substituents.

By comparing the experimental spectra with those calculated for different possible conformers using computational methods, it is possible to identify the conformers present in a sample. While individual conformers may not be isolable, the presence of bands corresponding to different conformers can provide evidence for a conformational equilibrium.

Rotational spectroscopy, typically performed on gaseous samples, allows for the precise determination of the rotational constants of a molecule. These constants are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure. researchgate.net This technique can distinguish between different conformers with high accuracy.

A study on the related molecule, cyclohexylamine (B46788), utilized high-resolution Fourier transform microwave spectroscopy to identify different conformers in the gas phase. researchgate.net For (4-Methoxy-cyclohexyl)-methyl-amine, rotational spectroscopy could definitively identify the preferred conformations of both the cis and trans isomers in the gas phase and provide highly accurate structural parameters, such as bond lengths and angles. The analysis of the spectra of isotopically substituted analogs can further refine the determined structure. nih.gov

Computational Conformational Analysis

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed insights into the structures and relative energies of conformers.

Density Functional Theory (DFT) and ab initio methods are widely used to perform geometry optimizations of molecular structures. nih.govscilit.com For (4-Methoxy-cyclohexyl)-methyl-amine, these calculations can be used to find the minimum energy structures of all possible conformers (e.g., chair, boat, twist-boat) for both cis and trans isomers. The calculations would involve systematically exploring different starting geometries and optimizing them to find the local and global energy minima on the potential energy surface.

Commonly used DFT functionals, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of the relative energies and geometric parameters of the conformers. nih.gov These theoretical calculations are crucial for interpreting experimental data, such as assigning vibrational bands or predicting rotational constants.

Table 2: Hypothetical Relative Energies of (4-Methoxy-cyclohexyl)-methyl-amine Conformers from DFT Calculations

| Isomer | Conformer | Relative Energy (kcal/mol) |

| trans | Diequatorial | 0.00 (Global Minimum) |

| Diaxial | > 5.0 (estimated) | |

| cis | Methoxy-equatorial, Methylamine-axial | ~0.5 (estimated) |

| Methoxy-axial, Methylamine-equatorial | 0.2 (Local Minimum) |

Note: This table presents hypothetical data to illustrate the expected outcome of DFT calculations. The actual values would need to be computed.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometric coordinates. researchgate.net By mapping the PES, all possible stable conformers (local minima) and the transition states that connect them can be identified. For (4-Methoxy-cyclohexyl)-methyl-amine, the PES can be explored by systematically changing key dihedral angles, such as those involved in the ring inversion and the rotation of the substituent groups.

A PES scan would reveal the energy barriers for ring flipping and substituent rotation, providing a detailed picture of the molecule's flexibility and the pathways for conformational interconversion. This analysis helps in understanding the dynamic behavior of the molecule and rationalizing the results from experimental techniques like NMR. For instance, a PES scan was used in the study of cyclohexylamine to identify its various conformers. researchgate.net

Examination of Axial-Equatorial Preferences and Chair Flip Dynamics

For monosubstituted cyclohexanes, the equatorial position is generally favored for the substituent to avoid steric clashes with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. masterorganicchemistry.comlibretexts.orgsapub.org In (4-Methoxy-cyclohexyl)-methyl-amine, both the methoxy (-OCH3) and methyl-amine (-NHCH3) groups can exist in either an axial or equatorial orientation. This gives rise to cis and trans isomers, each with their own set of conformational possibilities.

The chair-to-chair interconversion, or "ring flip," is a rapid process at room temperature that allows axial and equatorial positions to be interchanged. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The energy barrier for this process in cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com For substituted cyclohexanes, the energy difference between the two chair conformers dictates the equilibrium position. The conformer that places the larger substituent in the equatorial position is typically more stable. youtube.comyoutube.com

In the case of trans-(4-Methoxy-cyclohexyl)-methyl-amine, one conformer will have both substituents in the equatorial position (diequatorial), while the other, after a ring flip, will have both in the axial position (diaxial). The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions for both bulky groups.

For cis-(4-Methoxy-cyclohexyl)-methyl-amine, both chair conformations will have one substituent in an axial position and the other in an equatorial position. The relative stability of these two conformers will depend on the A-values (conformational free energy) of the methoxy and methyl-amine groups. The A-value quantifies the energy difference between the axial and equatorial conformations of a substituent. The conformer with the bulkier group in the equatorial position will be lower in energy.

Table 1: Illustrative A-Values for Related Substituents

| Substituent | A-Value (kcal/mol) |

| -OCH3 | 0.6 |

| -NH2 | 1.2 - 1.6 |

| -NHCH3 | ~1.5 - 2.1 (estimated) |

| -CH3 | 1.74 masterorganicchemistry.com |

Note: The A-value for the methyl-amine group is an estimation based on the value for the amino group and the added steric bulk of the methyl group.

Based on these values, the methyl-amine group is sterically more demanding than the methoxy group. Therefore, in the cis isomer, the conformer with the methyl-amine group in the equatorial position and the methoxy group in the axial position would be expected to be more stable.

The dynamics of the chair flip are influenced by the energy barriers separating the conformers. The transition state for this process is a high-energy, non-planar "half-chair" or "twist-boat" conformation. masterorganicchemistry.commasterorganicchemistry.com The presence of bulky substituents can slightly alter the energy of these transition states.

Analysis of Intramolecular Non-Covalent Interactions and Their Energetic Contributions

Beyond steric repulsion, non-covalent interactions play a crucial role in stabilizing specific conformations. In (4-Methoxy-cyclohexyl)-methyl-amine, the most significant of these is the potential for an intramolecular hydrogen bond. This can occur between the hydrogen atom of the methyl-amine group (the donor) and the oxygen atom of the methoxy group (the acceptor).

For an intramolecular hydrogen bond to form, the interacting groups must be in a suitable spatial orientation. In the chair conformation of the cyclohexane ring, this is most likely to occur in the cis isomer where one group is axial and the other is equatorial, or in the diaxial conformer of the trans isomer, although the latter is generally high in energy due to steric strain. The formation of a six-membered ring via the hydrogen bond (N-H···O) can provide additional stability to a particular conformation. researchgate.netrsc.org

The strength of such a hydrogen bond is typically in the range of 1-5 kcal/mol. nih.gov This energetic contribution can, in some cases, overcome unfavorable steric interactions, leading to a higher population of a conformer that would otherwise be considered less stable. For instance, a stabilizing intramolecular hydrogen bond in the diaxial conformer of trans-(4-Methoxy-cyclohexyl)-methyl-amine could potentially reduce its energy, though it is unlikely to make it more stable than the diequatorial form.

Table 2: Estimated Energetic Contributions of Non-Covalent Interactions

| Interaction Type | Estimated Energy (kcal/mol) |

| Intramolecular Hydrogen Bond (N-H···O) | 1 - 5 nih.gov |

| 1,3-Diaxial (CH3···H) | ~0.9 masterorganicchemistry.com |

| Gauche Butane Interaction | ~0.9 masterorganicchemistry.com |

Note: These are general estimates and the actual energetic contributions in (4-Methoxy-cyclohexyl)-methyl-amine would require specific computational analysis.

Solvent Effects on Conformational Landscapes (e.g., Continuum Solvation Models)

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. youtube.comyoutube.com

For (4-Methoxy-cyclohexyl)-methyl-amine, the polarity of the solvent is expected to have a notable impact on its conformational landscape. In non-polar solvents, intramolecular interactions, such as the aforementioned hydrogen bond, are more prominent. A non-polar environment would favor conformations where the polar groups can interact with each other, minimizing their exposure to the non-polar solvent.

Conversely, in polar, protic solvents (e.g., water, methanol), the solvent molecules can effectively compete for hydrogen bonding with the methoxy and methyl-amine groups. This can disrupt the intramolecular hydrogen bond and favor conformations where the polar groups are exposed to the solvent to maximize intermolecular solvation. unito.it Consequently, the population of conformers with equatorial substituents, which are more accessible for solvation, is likely to increase in polar solvents. The solvent can also influence the dipole moment of the solute, further altering the relative energies of the conformers. youtube.com

The change in the conformational equilibrium with solvent polarity can be experimentally observed through techniques like NMR spectroscopy, by analyzing changes in coupling constants which are dependent on the dihedral angles between adjacent protons. mdpi.com

Table 3: Expected Conformational Preference in Different Solvents

| Solvent Type | Dielectric Constant | Expected Predominant Conformer Feature |

| Non-polar (e.g., Cyclohexane) | ~2.0 | Favors conformations with intramolecular hydrogen bonding. |

| Polar Aprotic (e.g., Acetone) | ~21 | Increased population of diequatorial (trans) or equatorial-axial (cis) conformers. |

| Polar Protic (e.g., Water) | ~80 | Disruption of intramolecular H-bond, strong preference for conformers with equatorial groups to maximize solvation. |

Advanced Analytical Characterization Techniques for 4 Methoxy Cyclohexyl Methyl Amine

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For (4-Methoxy-cyclohexyl)-methyl-amine (C₈H₁₇NO), HRMS would confirm its molecular formula by matching the experimentally measured mass to the theoretical exact mass.

In addition to elemental composition, HRMS can aid in the differentiation of isomers. While HRMS alone may not distinguish between all stereoisomers, it can differentiate structural isomers that produce unique fragmentation patterns upon ionization. The fragmentation of (4-Methoxy-cyclohexyl)-methyl-amine would likely involve cleavage of the N-methyl group, loss of the methoxy (B1213986) group, and fragmentation of the cyclohexane (B81311) ring. Analysis of the accurate masses of these fragment ions can provide valuable structural information. For instance, the loss of a methoxy group (•OCH₃) would result in a different fragment mass than the loss of an ethyl group in an isomeric structure.

Table 1: Theoretical HRMS Data for (4-Methoxy-cyclohexyl)-methyl-amine

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 |

| [M+Na]⁺ | C₈H₁₇NNaO⁺ | 166.1202 |

| [M-CH₃]⁺ | C₇H₁₄NO⁺ | 128.1070 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. core.ac.uknih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and determining the stereochemistry of (4-Methoxy-cyclohexyl)-methyl-amine.

¹H NMR would provide information on the chemical environment and connectivity of the hydrogen atoms. Key expected signals would include a singlet for the N-methyl protons, a singlet for the methoxy protons, and a series of multiplets for the cyclohexyl protons. The chemical shift of the proton attached to the nitrogen would be dependent on the solvent and concentration. In a related compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, the methoxy group protons appear as a singlet at 3.81 ppm, and the cyclohexyl protons resonate as a multiplet at 1.55 ppm. researchgate.net

¹³C NMR, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). core.ac.uk This would allow for the definitive assignment of the N-methyl, methoxy, and individual cyclohexyl carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. For instance, COSY would reveal the coupling between adjacent protons on the cyclohexane ring, while HSQC would correlate each proton signal to its directly attached carbon atom. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations, for example, between the methoxy protons and the C4 carbon of the cyclohexane ring.

Crucially, NMR is vital for determining the stereochemistry (cis/trans isomerism) of the 1,4-disubstituted cyclohexane ring. The coupling constants (J-values) between the axial and equatorial protons on the cyclohexane ring, as well as Nuclear Overhauser Effect (NOE) experiments, can differentiate between the cis and trans isomers.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Positional Isomer Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.orglibretexts.org For (4-Methoxy-cyclohexyl)-methyl-amine, IR spectroscopy would confirm the presence of the key functional groups.

A secondary amine (R₂NH) typically shows a single, weak N-H stretching absorption in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of an N-methyl group can sometimes be identified by a characteristic C-H stretching vibration around 2805-2780 cm⁻¹. spectroscopyonline.com The methoxy group (an ether) would exhibit a characteristic C-O stretching band, typically in the range of 1150-1085 cm⁻¹ for an alkyl ether. The saturated C-H stretching vibrations of the cyclohexane ring would be observed between 3000 and 2850 cm⁻¹. libretexts.orgwpmucdn.com

IR spectroscopy can also aid in distinguishing between positional isomers. For example, a 2-methoxy isomer would likely have a different fingerprint region (below 1500 cm⁻¹) compared to the 4-methoxy isomer due to differences in molecular symmetry and vibrational modes.

Table 2: Expected IR Absorption Bands for (4-Methoxy-cyclohexyl)-methyl-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Secondary Amine | N-H Bend | 1650 - 1580 | Variable |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak |

| Methoxy Group | C-O Stretch | 1150 - 1085 | Strong |

| N-Methyl Group | C-H Stretch | 2805 - 2780 | Medium |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like (4-Methoxy-cyclohexyl)-methyl-amine and for detecting trace-level impurities.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase. This allows for the separation of (4-Methoxy-cyclohexyl)-methyl-amine from starting materials, by-products, and solvent residues. The retention time of the compound is a characteristic property under specific GC conditions. The use of GC has been demonstrated for the separation of cis and trans isomers of other substituted cyclohexanes, such as (4-methylcyclohexyl)methanol. nih.gov

As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used to confirm the identity of the compound by comparing it to a library of known spectra or by interpreting the fragmentation pathways. The mass spectrometer can also be operated in selected ion monitoring (SIM) mode to achieve very low detection limits for specific trace impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For a compound like (4-Methoxy-cyclohexyl)-methyl-amine, which is a secondary amine, HPLC offers several analytical approaches.

Since the target molecule lacks a strong UV chromophore, direct UV detection might have limited sensitivity. However, derivatization with a UV-active or fluorescent labeling agent can significantly enhance detection. For instance, reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity. rsc.orgresearchgate.net

Alternatively, HPLC can be coupled with a mass spectrometer (LC-MS). This provides the high selectivity and sensitivity of mass detection without the need for derivatization. LC-MS is particularly useful for analyzing complex mixtures and can provide molecular weight and structural information for each separated component. The use of LC-MS has been reported for the analysis of related arylcyclohexylamines. researchgate.net

The choice of HPLC column and mobile phase is critical for achieving good separation. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) would be a common starting point for method development.

Table 3: Comparison of HPLC Detection Methods for (4-Methoxy-cyclohexyl)-methyl-amine

| Detection Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV-Visible | Absorption of UV-Vis light | Simple, robust | Low sensitivity for non-chromophoric compounds |

| Fluorescence | Emission of light after excitation | High sensitivity and selectivity | Requires derivatization with a fluorophore |

Derivatization Strategies for Analytical and Synthetic Applications of 4 Methoxy Cyclohexyl Methyl Amine

Pre-column and Post-column Derivatization for Enhanced Chromatographic Detection

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detection of analytes that lack a strong chromophore or fluorophore. actascientific.comactascientific.com For a compound like (4-Methoxy-cyclohexyl)-methyl-amine, which does not possess significant UV absorbance or fluorescence, derivatization is essential for sensitive detection. sigmaaldrich.com This can be achieved through two primary strategies: pre-column and post-column derivatization. academicjournals.org

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. actascientific.com This approach offers several advantages, including the flexibility to optimize reaction conditions for maximum yield and the ability to remove excess reagent and byproducts before analysis, thus minimizing potential interference. mdpi.com For secondary amines like (4-Methoxy-cyclohexyl)-methyl-amine, a variety of reagents can be used. For instance, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with both primary and secondary amines to form highly fluorescent derivatives suitable for sensitive detection. acs.org Another common reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), is also effective for derivatizing secondary amines, yielding products with strong UV and fluorescence signals. libretexts.org

The general process for pre-column derivatization of (4-Methoxy-cyclohexyl)-methyl-amine would involve mixing a solution of the amine with the chosen derivatizing reagent under optimized conditions of pH, temperature, and reaction time. sigmaaldrich.com After the reaction is complete, the resulting derivative is then injected into the HPLC system for separation and detection. actascientific.com

Post-column derivatization , in contrast, occurs after the separation of the analyte on the chromatographic column but before it reaches the detector. actascientific.com This technique is advantageous when the derivatized products are unstable or when the derivatization reaction itself is not compatible with the separation conditions. actascientific.com Reagents are continuously introduced into the mobile phase stream containing the separated analyte via a mixing tee. actascientific.com While common post-column reagents like o-phthalaldehyde (B127526) (OPA) are primarily reactive towards primary amines, methods can be adapted for secondary amines. actascientific.comactascientific.com

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, the properties of the analyte and the derivatizing agent, and the complexity of the sample matrix. mdpi.com

Strategies for Improving Chromatographic Separation and Sensitivity of Amines

Beyond enhancing detection, derivatization can also significantly improve the chromatographic separation and sensitivity of amines like (4-Methoxy-cyclohexyl)-methyl-amine. researchgate.netresearchgate.net

Improving Separation: Amines, being basic compounds, can exhibit poor peak shapes (tailing) and irreversible adsorption on the acidic silanol (B1196071) groups of conventional silica-based stationary phases used in HPLC. biotage.com Derivatization can mitigate these issues by converting the basic amine into a less polar, more neutral derivative. researchgate.net For instance, acylation or silylation of the amine group reduces its basicity and hydrogen-bonding capacity, leading to more symmetrical peaks and improved resolution from other components in the sample. scribd.comnih.gov The use of amine-functionalized stationary phases can also help to minimize these undesirable interactions. biotage.com

Enhancing Sensitivity: As mentioned previously, the primary goal of derivatization for many amines is to introduce a chromophoric or fluorophoric tag. researchgate.net This dramatically increases the sensitivity of detection, allowing for the quantification of trace amounts of the analyte. nih.gov The selection of the derivatizing reagent is critical. For example, dansyl chloride reacts with secondary amines to produce highly fluorescent derivatives, enabling detection at very low concentrations. libretexts.org Similarly, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) have been shown to be effective for the sensitive analysis of aliphatic amines. sigmaaldrich.com

The following table summarizes some common derivatizing agents and their impact on chromatographic analysis:

| Derivatizing Agent | Target Functional Group | Detection Method | Advantages |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | UV, Fluorescence | Forms stable derivatives, enhances detectability. libretexts.org |

| Dansyl chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence | High sensitivity, stable derivatives. libretexts.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Fluorescence | Good for amino acid and amine analysis. acs.org |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and Secondary Amines | UV-Vis | Reacts with amines to form detectable products. libretexts.org |

| 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary and Diamines | Fluorescence | Good selectivity and derivative stability. sigmaaldrich.com |

Formation of Stable Derivatives for Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of organic compounds. Derivatization of (4-Methoxy-cyclohexyl)-methyl-amine can be employed to create stable derivatives that provide more definitive spectroscopic information. nih.gov

Infrared (IR) Spectroscopy: Primary and secondary amines exhibit characteristic N-H stretching absorptions in the IR spectrum. openstax.orgpressbooks.pub For (4-Methoxy-cyclohexyl)-methyl-amine, a secondary amine, a single N-H stretching band would be expected. openstax.org Conversion of the amine to an amide, for example, by reaction with an acyl chloride, will shift the N-H stretching frequency and introduce a strong carbonyl (C=O) absorption band, providing clear evidence of the transformation. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-H proton signal in the ¹H NMR spectrum of amines can often be broad and difficult to interpret. openstax.orglibretexts.org Derivatization can simplify the spectrum and provide more structural information. For instance, reacting the amine with an appropriate reagent to form an amide can result in a sharper N-H signal with a more defined chemical shift. nih.gov Furthermore, the introduction of specific atoms, like fluorine, into the derivative can be used to study intramolecular hydrogen bonding through the observation of J(F-H) coupling constants. nih.gov

The formation of stable crystalline derivatives, such as salts or amides, can also be beneficial for X-ray crystallography, which provides the most definitive three-dimensional structural information. acs.orgnih.gov

Application of Derivatization in Complex Chemical Matrix Analysis

Analyzing (4-Methoxy-cyclohexyl)-methyl-amine in complex matrices, such as biological fluids, environmental samples, or pharmaceutical formulations, presents significant challenges due to the presence of interfering substances. researchgate.netnih.gov Derivatization is a powerful tool to overcome these challenges by enhancing both the selectivity and sensitivity of the analysis. researchgate.netnih.gov

By carefully selecting a derivatizing reagent that is specific for the amine functional group, it is possible to selectively tag (4-Methoxy-cyclohexyl)-methyl-amine, making it easily distinguishable from other matrix components. sigmaaldrich.com This is particularly important when using detection methods like fluorescence, where the native matrix may have low background signal. libretexts.org

Furthermore, the derivatization process can be coupled with sample preparation techniques like solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte. mdpi.comnih.gov For example, a derivatized amine can be selectively adsorbed onto an SPE cartridge and then eluted with a different solvent, effectively separating it from the bulk of the matrix.

The enhanced chromatographic properties of the derivative, such as improved peak shape and retention, also contribute to better separation from interfering peaks in a complex chromatogram. researchgate.net This leads to more accurate and reliable quantification of (4-Methoxy-cyclohexyl)-methyl-amine in challenging samples. nih.gov

Derivatization for Functional Group Transformation in Synthesis

In synthetic organic chemistry, derivatization is not just an analytical tool but a fundamental strategy for functional group interconversion. solubilityofthings.comfiveable.me The secondary amine group in (4-Methoxy-cyclohexyl)-methyl-amine can be transformed into a variety of other functional groups, opening up avenues for the synthesis of new and potentially valuable compounds. almerja.com

Amide Formation: One of the most common transformations is the conversion of the amine to an amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. almerja.com The resulting amide is generally more stable and less basic than the parent amine. This reaction is fundamental in the synthesis of many pharmaceuticals and other biologically active molecules. mdpi.com

Sulfonamide Formation: Similarly, reaction with a sulfonyl chloride will convert the amine into a sulfonamide. nih.gov Sulfonamides are an important class of compounds with a wide range of applications, including as antibacterial agents.

Urea and Thiourea Formation: (4-Methoxy-cyclohexyl)-methyl-amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. interchim.fr These functional groups are also present in many biologically active compounds.

Reductive Amination: While reductive amination is a method to synthesize amines, the reverse process can be considered a derivatization. libretexts.org More relevantly, the secondary amine can be further alkylated, although controlling the degree of alkylation can be challenging. ub.edu

These transformations are not only useful for creating new molecules but also as a protecting group strategy in multi-step syntheses. The amine can be converted to a less reactive derivative, such as an amide, to protect it while other transformations are carried out on another part of the molecule. The amine can then be regenerated in a later step. almerja.com

The following table lists some key functional group transformations starting from a secondary amine:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Secondary Amine | Acyl Chloride / Acid Anhydride | Amide |

| Secondary Amine | Sulfonyl Chloride | Sulfonamide |

| Secondary Amine | Isocyanate | Substituted Urea |

| Secondary Amine | Isothiocyanate | Substituted Thiourea |

| Secondary Amine | Aldehyde/Ketone, Reducing Agent | Tertiary Amine (via reductive amination) |

Applications of 4 Methoxy Cyclohexyl Methyl Amine in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Advanced Intermediate

In the fields of organic and medicinal chemistry, (4-Methoxy-cyclohexyl)-methyl-amine is recognized as an advanced chemical building block. lifechemicals.com Such reagents are small molecules that contain reactive functional groups, enabling their incorporation into larger, more complex molecular structures. lifechemicals.com The commercial availability of trans-(4-Methoxy-cyclohexyl)-methyl-amine underscores its utility as a ready-to-use intermediate in multi-step synthetic processes, particularly for pharmaceutical applications. chemscene.comjwpharmlab.com

The distinct structural features of (4-Methoxy-cyclohexyl)-methyl-amine make it an adept building block for constructing sophisticated molecular architectures. The cyclohexane (B81311) scaffold provides a three-dimensional, non-planar structural element, which is a highly sought-after feature in medicinal chemistry for designing compounds that can effectively interact with biological targets. whiterose.ac.uk The secondary amine group serves as a key reaction site, acting as a potent nucleophile or base. This allows for its straightforward integration into larger molecules through a variety of well-established chemical reactions.

The strategic placement of the methoxy (B1213986) group adds another layer of functionality. While stable under many reaction conditions, this ether linkage can be selectively cleaved to reveal a hydroxyl group, providing an additional point for molecular elaboration or for modulating the physicochemical properties, such as solubility and hydrogen bonding capacity, of the final compound.

Table 1: Potential Synthetic Transformations of (4-Methoxy-cyclohexyl)-methyl-amine

| Reaction Type | Reagent Class | Resulting Functional Group | Significance in Molecular Construction |

| N-Alkylation | Alkyl Halides, Epoxides | Tertiary Amine | Extends carbon chains, introduces new substituents. |

| N-Arylation | Aryl Halides | Tertiary Aryl Amine | Forms carbon-nitrogen bonds to aromatic systems. |

| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Creates stable amide linkages, common in bioactive molecules. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduces the sulfonamide group, a key pharmacophore. |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Forms new carbon-nitrogen bonds and complex amine structures. |

The use of pre-functionalized intermediates like (4-Methoxy-cyclohexyl)-methyl-amine is a cornerstone of modern efficient organic synthesis. As an advanced intermediate, it allows chemists to bypass several synthetic steps that would otherwise be required to prepare the methoxy-substituted cycloalkylamine core. This accelerates the discovery and development process for new chemical entities.

Its application as a precursor is particularly relevant in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The cycloalkylamine motif is present in numerous biologically active compounds. whiterose.ac.uk By starting with (4-Methoxy-cyclohexyl)-methyl-amine, synthetic routes can be designed to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies. For example, the amine handle can be used to attach the scaffold to various acidic or heterocyclic fragments, while the methoxy group offers a latent hydroxyl for later-stage modifications.

Table 2: Representative Molecular Scaffolds Incorporating Cycloalkylamine Moieties

| Scaffold Class | Description | Relevance to Precursor Use |

| Bicyclic Amines | Conformationally restricted structures with nitrogen integrated into a ring system. whiterose.ac.uk | The cyclohexyl ring of the precursor can serve as the foundation for constructing bicyclic systems. |

| Substituted Piperidines | Six-membered nitrogen-containing heterocycles widely found in pharmaceuticals. | The functionalized cyclohexane core can be a precursor to highly substituted piperidine (B6355638) analogs through ring-opening or rearrangement reactions. |

| Spirocyclic Compounds | Molecules containing two rings connected by a single common atom. | The amine can act as a nucleophile to form spirocyclic systems by reacting with bifunctional electrophiles. |

Integration into Novel Organic Materials and Polymers

Beyond its use in synthesizing discrete small molecules, the structural attributes of (4-Methoxy-cyclohexyl)-methyl-amine lend themselves to the development of advanced materials and polymers. The incorporation of this alicyclic amine can impart specific and desirable properties to the resulting materials.

The reactive N-H bond of the secondary amine allows (4-Methoxy-cyclohexyl)-methyl-amine to function as a monomeric unit or a modifying agent in certain types of polymerization. In step-growth polymerization, it can react with difunctional electrophiles. For instance, reaction with a diacyl chloride could lead to the formation of a polyamide, or reaction with a diepoxide could yield a cross-linked poly(amino alcohol) network. In these applications, the amine would typically serve as a cross-linker or a chain-terminating agent due to its single reactive N-H site.

To be incorporated as a linear monomer, the molecule would first need to be modified to introduce a second reactive group. However, it can be readily used to functionalize existing polymers. For example, it can be grafted onto polymer backbones containing electrophilic sites, thereby introducing the methoxycyclohexyl moiety as a pendant group. This can significantly alter the properties of the parent polymer, such as its thermal characteristics and solubility.

The integration of the (4-Methoxy-cyclohexyl)-methyl-amine moiety into organic materials is a strategy for fine-tuning their physical and chemical properties. The rigid and bulky nature of the cyclohexane ring can enhance the thermal stability of a material by increasing its glass transition temperature (Tg). acs.org This is a critical parameter for materials intended for high-temperature applications.

Furthermore, the amine and methoxy groups provide sites for non-covalent interactions, such as hydrogen bonding. These interactions play a crucial role in determining the morphology and mechanical properties of materials. The basicity of the amine group can also be exploited to create "smart" materials that respond to changes in pH. In acidic environments, protonation of the amine would introduce positive charges, which could trigger changes in solubility, conformation, or the material's ability to bind to other substances. This responsiveness is valuable for applications in drug delivery, sensors, and separation technologies.

Table 3: Structure-Property Relationships for Materials Incorporating the (4-Methoxy-cyclohexyl)-methyl-amine Moiety

| Structural Feature | Resulting Material Property | Potential Application |

| Cyclohexane Ring | Increased rigidity, higher glass transition temperature (Tg), enhanced thermal stability. acs.org | High-performance polymers, engineering plastics. |

| Secondary Amine Group | pH-responsiveness, site for cross-linking, metal ion coordination. | Smart hydrogels, catalysts, extraction resins. |

| Methoxy Group | Modified solubility, hydrogen bond acceptor site. | Specialty coatings, membranes. |

Catalytic Applications of 4 Methoxy Cyclohexyl Methyl Amine and Its Analogues

Development as Ligands for Transition Metal Catalysis

The rigid, chair-like conformation of the cyclohexane (B81311) backbone in these ligands is fundamental to their success. This structure allows for the precise positioning of substituent groups, which in turn creates a well-defined chiral environment around the metal center. This control is crucial for influencing the stereochemical outcome of a reaction. The amine functionalities serve as effective coordination sites for a variety of transition metals, including palladium, rhodium, copper, and ruthenium. acs.orgalfa-chemistry.com

Cyclohexyl amine-based ligands have been instrumental in advancing palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. tcichemicals.comnih.gov This reaction is a cornerstone of modern organic synthesis, enabling the formation of aryl amines from aryl halides. The design of ligands is critical to promote the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. nih.gov

Ligands incorporating the cyclohexyl amine framework are designed to be both electron-rich and sterically demanding. This combination enhances catalyst activity and stability, allowing for the coupling of a wide range of substrates, including challenging aryl chlorides, under mild conditions. nih.govresearchgate.net For instance, palladium catalysts supported by bulky dialkylbiarylphosphine ligands, which can be considered structural analogues in principle, have shown remarkable activity and selectivity. unimi.it These ligands facilitate the formation of the active monoligated palladium(0) species and promote the final C-N bond-forming reductive elimination step. nih.gov

Research has demonstrated that the choice of ligand is crucial for overcoming common side reactions, such as the formation of hydrodehalogenated arenes, especially when using primary aliphatic amines. nih.gov The development of specialized ligands like KPhos, which features a bipyrazole backbone, has enabled the use of aqueous ammonia (B1221849) as a nitrogen source, suppressing the formation of undesired phenol (B47542) byproducts. unimi.itorganic-chemistry.org

Table 1: Performance of Cyclohexyl Amine Analogue Ligands in Pd-Catalyzed Amination

| Ligand Type | Reaction | Substrate | Key Features & Findings | Reference |

|---|---|---|---|---|

| Dialkyl-2-(N-arylindolyl)phosphines (cataCXium® P) | Amination of Aryl Chlorides | Activated and deactivated chloroarenes | Excellent performance under mild conditions (RT to 60°C). Achieved high catalyst productivity (TON up to 8000). | nih.govresearchgate.net |

| KPhos (Dialkyl biheteroaryl phosphine) | Amination with Aqueous Ammonia | Aryl/heteroaryl chlorides and bromides | Suppresses formation of phenol and diarylamine side products. Enables use of hydroxide (B78521) base. | unimi.itorganic-chemistry.org |

| BippyPhos (Bipyrazole-based phosphine) | Amination with Primary Aliphatic Amines | Aryl Halides | Bulky, monodentate ligand designed to minimize β-hydride elimination. | nih.gov |

The true power of chiral cyclohexyl amine analogues, particularly enantiomerically pure trans-1,2-diaminocyclohexane derivatives, lies in asymmetric catalysis. acs.orgacs.org These C2-symmetric ligands create a highly effective chiral environment around a metal center, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical industry. acs.orgyoutube.com

These ligands have been successfully applied in a wide array of enantioselective transformations:

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes with chiral cyclohexanediamine-derived ligands are highly effective for the asymmetric hydrogenation of ketones and alkenes. alfa-chemistry.com

Addition Reactions: Chiral (salen)-Ti(IV) complexes derived from trans-1,2-diaminocyclohexane catalyze the asymmetric addition of trimethylsilylcyanide to aldehydes. acs.org Similarly, copper(II) complexes with chiral ligands have been used for asymmetric Mukaiyama-Michael reactions. rsc.org

Cycloaddition Reactions: The development of catalytic asymmetric [4+4] cycloadditions has been advanced using these frameworks to create complex, chiral eight-membered rings. nih.gov

Synergistic Catalysis: In an innovative approach, a synergistic nickel/copper dual-catalytic system, where each metal is coordinated to a distinct chiral ligand, has been used for the asymmetric synthesis of S-propargyl sulfinamides, showcasing precise control over the formation of chiral centers. acs.org

The success of these ligands is attributed to their conformational rigidity and the predictable stereochemical environment they impose, which can be fine-tuned by modifying substituents on the ligand backbone. chemrxiv.org

Table 2: Applications of Chiral Cyclohexyl Amine Analogues in Asymmetric Synthesis

| Ligand/Catalyst System | Transformation | Substrate Type | Enantioselectivity (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane with Et₂Zn | Alkylation | Benzaldehyde | 54% ee | acs.org |

| Chiral (salen)-Ti(IV) complexes | Trimethylsilylcyanation | Aromatic and α,β-unsaturated aldehydes | 40-80% ee | acs.org |

| Chiral bimetallic cobalt complexes | Kinetic Resolution Copolymerization of Epoxides and CO₂ | Racemic epoxides | s-factor up to >300 | acs.org |

| Ni/Cu dual-catalytic system with distinct chiral ligands | Asymmetric Addition | Racemic propargyl acetates | Up to >99% ee, 17/1 dr | acs.org |

Role in Homogeneous and Heterogeneous Catalytic Systems

Cyclohexyl amine-based ligands are versatile, finding application in both homogeneous and heterogeneous catalysis, each offering distinct advantages. rsc.org

Homogeneous Catalysis: In homogeneous systems, the catalyst (metal-ligand complex) and reactants exist in the same phase, typically a liquid solution. alfa-chemistry.com This setup allows for high accessibility to the catalytic sites, often resulting in superior activity and selectivity under mild reaction conditions. alfa-chemistry.comresearchgate.net The properties of homogeneous catalysts based on cyclohexyl amine ligands can be precisely tuned by modifying the ligand's electronic and steric properties, allowing for the optimization of chemoselectivity, regioselectivity, and enantioselectivity. alfa-chemistry.comchemrxiv.org